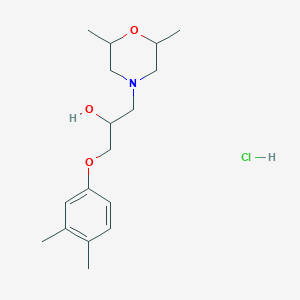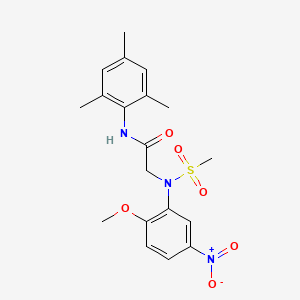
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide, also known as PFBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBF is a fluorinated benzamide that has unique properties, making it a valuable compound for research purposes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is not fully understood. However, studies have shown that 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide inhibits the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins play a crucial role in regulating gene expression and cellular processes, making them attractive targets for drug development.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has also been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. In addition, 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is its high potency and selectivity. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been shown to have potent activity against cancer cells, while having minimal toxicity towards normal cells. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is also stable under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, one of the limitations of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide. One potential direction is the development of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide, which can provide insights into the regulation of gene expression and cellular processes. Additionally, the synthesis of new derivatives of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide can lead to the discovery of compounds with improved potency and selectivity. Overall, the research on 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has the potential to lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is a valuable compound that has potential applications in various fields. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has unique properties, including high potency and selectivity, making it a valuable compound for research purposes. Further research on 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide can lead to the development of new drugs and therapies for various diseases, making it an exciting area of research.
Synthesis Methods
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide involves the reaction of 2-furylmethylamine with pentafluorobenzoyl chloride in the presence of a base. The reaction yields 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide as a white solid with a high yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is in the field of medicinal chemistry. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)12(19)18-4-5-2-1-3-20-5/h1-3H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFNREWRMAIUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)

![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)


![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)

![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)